1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Description
1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the notable applications of compounds related to 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is their antimicrobial activity. Research has shown that compounds within this chemical class, such as those involving 1,3,4-oxadiazole and piperidine derivatives, exhibit significant antimicrobial properties. For example, compounds synthesized from 2-(pyridine-2-ylamino)acetohydrazide demonstrated increased antimicrobial activity upon cyclization into the 1,3,4-oxadiazole nucleus, with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011). Similarly, novel 1,3,4-oxadiazole derivatives derived from phenylpropionohydrazides showed potential as antibacterial and antifungal agents, indicating their utility in developing new antimicrobial treatments (Fuloria et al., 2009).
Synthesis and Characterization
Another application lies in the synthesis and structural characterization of related compounds, which is crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone highlighted the use of click chemistry approaches for creating novel molecules with potential biological applications. The structural elucidation was performed using various spectroscopic techniques, providing insights into the pharmacokinetics of such compounds (Govindhan et al., 2017).
Bioisosteric Replacements and Drug Design
The oxadiazole ring found in compounds related to this compound is frequently utilized in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities. This application is crucial for designing new druglike molecules with improved pharmacokinetic properties. A systematic study comparing 1,2,4- and 1,3,4-oxadiazole isomers in the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers generally exhibit lower lipophilicity and better metabolic stability, making them preferable in drug design (Boström et al., 2012).
Corrosion Inhibition
Research into piperidine derivatives, including those structurally similar to this compound, has also shown their efficacy as corrosion inhibitors. For instance, specific piperidine derivatives were synthesized and demonstrated to significantly inhibit the corrosion of brass in natural seawater, highlighting their potential application in the protection of metals and physical chemistry surfaces (Raj & Rajendran, 2013).
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-6-3-4-8-15(12)17-18-16(22-19-17)10-14-7-5-9-20(11-14)13(2)21/h3-4,6,8,14H,5,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMDNHSWSVWMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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